molecular formula C17H19F2NO B4171181 N-(1-adamantyl)-2,3-difluorobenzamide

N-(1-adamantyl)-2,3-difluorobenzamide

Cat. No.: B4171181
M. Wt: 291.33 g/mol
InChI Key: QUQDQJBSTDSJEE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2,3-difluorobenzamide is a fluorinated benzamide derivative characterized by the presence of a rigid adamantyl group attached to the amide nitrogen and a 2,3-difluorophenyl moiety. Adamantane derivatives are notable for their high lipophilicity, metabolic stability, and ability to enhance membrane permeability, making them valuable in medicinal chemistry . The 2,3-difluoro substitution on the benzamide ring introduces electronic and steric effects that influence molecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallographic packing .

Properties

IUPAC Name

N-(1-adamantyl)-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQDQJBSTDSJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2,3-difluorobenzamide typically involves the reaction of 1-adamantylamine with 2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process might involve large-scale chromatography or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)-2,3-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2,3-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The difluorobenzamide moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) Formula: C₁₃H₈F₃NO Substitution: Trifluorinated (2-fluoro on benzoyl ring; 2,3-difluoro on aniline ring). Crystal Structure: Coplanar aromatic rings (interplanar angle: 0.5°) with amide group tilted by ~23° due to 1D amide···amide hydrogen bonds .

Diflubenzuron

  • Formula: C₁₄H₉ClF₂N₂O₂
  • Substitution: 2,6-Difluorobenzamide with a chlorophenylurea group.
  • Application: Insect growth regulator targeting chitin synthesis .

N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

  • Substitution: 2,3-Difluorobenzamide fused to a benzothiazole ring.
  • Bioactivity: Antimicrobial properties linked to the benzothiazole moiety .

N-[(3-Chloro-5-trifluoromethyl-2-pyridyl)methyl]-2,3-difluorobenzamide

  • Substitution: 2,3-Difluorobenzamide with a pyridylmethyl group.
  • Application: Pesticide intermediate targeting insect nervous systems .

Comparative Analysis

Table 1: Structural and Functional Properties

Compound Substituents Molecular Weight Key Features Applications
N-(1-Adamantyl)-2,3-difluorobenzamide Adamantyl (N), 2,3-difluoro (benzamide) ~325.3* High lipophilicity, rigid structure, enhanced metabolic stability Potential CNS/antimicrobial
Fo23 2-Fluoro (benzoyl), 2,3-difluoro (aniline) 251.20 Trifluorinated, coplanar rings, strong hydrogen bonding Structural model
Diflubenzuron 2,6-Difluoro (benzamide), chlorophenyl 310.68 Urea linkage, environmental persistence Insect growth regulator
N-(6-Chloro-5-fluoro-benzothiazol-2-yl)-2,3-difluorobenzamide Benzothiazole, 2,3-difluoro ~342* Heterocyclic fusion, broad-spectrum activity Antimicrobial

*Estimated based on analogous structures.

Key Differences :

  • Adamantyl vs. Aromatic/Linear Substituents : The adamantyl group in this compound provides steric bulk and rigidity absent in Fo23 or diflubenzuron. This may improve target binding specificity in enzymes or receptors .
  • Fluorination Pattern : The 2,3-difluoro substitution in the target compound contrasts with Fo23’s trifluorination and diflubenzuron’s 2,6-difluoro arrangement. These differences alter electronic density and hydrogen-bonding capacity, impacting solubility and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-adamantyl)-2,3-difluorobenzamide
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N-(1-adamantyl)-2,3-difluorobenzamide

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